molecular formula C5H4Cl2N2O B065873 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride CAS No. 173841-83-3

3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride

Cat. No. B065873
M. Wt: 179 g/mol
InChI Key: VFZHBVZIQASVCW-UHFFFAOYSA-N
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Patent
US05817829

Procedure details

100 g of 3-chloro-1-methyl-5-pyrazole-carboxylic acid (the Compound No. 4.1 (a) of the present invention) were suspended in 200 ml of benzene, and 150 ml of thionyl chloride were added thereto dropwise. Then, the mixture was heat-refluxed for 4 hours. The reaction mixture was allowed to cool, and the solvent was then distilled off under reduced pressure. The resulting residue was distilled under reduced pressure to obtain 103 g of the intended 3-chloro-1-methyl-5-pyrazolecarbonyl chloride.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[C:5]([C:7](O)=[O:8])[N:4]([CH3:10])[N:3]=1.S(Cl)([Cl:13])=O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:6]=[C:5]([C:7]([Cl:13])=[O:8])[N:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NN(C(=C1)C(=O)O)C
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was heat-refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN(C(=C1)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 103 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.